molecular formula C21H29NO2 B13441267 (3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol

(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol

Cat. No.: B13441267
M. Wt: 333.5 g/mol
InChI Key: ISHXLNHNDMZNMC-VWACAVPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene core. The reaction conditions typically require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol: can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol: has several scientific research applications:

    Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including hormonal disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol: is unique due to its specific stereochemistry, deuterium incorporation, and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound (3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol is a derivative of cyclopenta[a]phenanthrene with significant biological implications. This article discusses its biological activity focusing on its carcinogenic potential and metabolic pathways.

Structure and Properties

This compound possesses a complex structure characterized by multiple chiral centers and functional groups that influence its biological interactions. The unique arrangement of these groups is crucial for its activity.

Carcinogenicity Studies

Research has demonstrated that cyclopenta[a]phenanthrene derivatives exhibit varying degrees of carcinogenicity. For instance:

  • Carcinogenic Testing : In studies involving mouse skin painting with various cyclopenta[a]phenanthrene derivatives:
    • Compounds were applied at doses of 30 µg twice weekly for one year.
    • Results indicated that certain derivatives were active carcinogens while others showed significantly lower activity .
  • Metabolic Activation : The activation of these compounds often involves metabolic oxidation. Specifically:
    • The compound is oxidized by mixed-function oxidases to produce metabolites like trans-3,4-dihydrodiol and trans-1,2-dihydrodiol derivatives .
    • These metabolites are postulated to be the proximate tumorigenic agents.

The mechanism by which these compounds exert their biological effects can be summarized as follows:

  • Enzymatic Activation : The aryl hydrocarbon hydroxylase enzyme system is implicated in the activation of cyclopenta[a]phenanthrenes. This system facilitates the conversion of the parent compound into reactive metabolites that can bind to DNA and induce mutations .
  • DNA Binding : Studies have shown that the activated metabolites form adducts with DNA in vivo. This binding is a critical step in the initiation of carcinogenesis .

Case Studies

Several case studies have highlighted the biological activity of cyclopenta[a]phenanthrene derivatives:

  • Mouse Skin Painting Experiments :
    • In one study involving 16 derivatives tested on Tylers Original (TO) and SENCAR mice strains:
      • Compounds lacking conjugation in specific rings were still found to be carcinogenic.
      • The presence of small electron-donating groups at certain positions was linked to increased biological activity .
  • Comparative Analysis :
    • A comparative analysis between different structural analogues revealed that modifications at specific carbon positions significantly altered their carcinogenic potential. For example:
      • The 11-methyl derivative exhibited stronger activity compared to its n-butyl counterpart .

Data Tables

The following table summarizes key findings from various studies on the carcinogenicity and metabolic activation of cyclopenta[a]phenanthrene derivatives:

Compound StructureCarcinogenic ActivityMetabolites IdentifiedReference
15,16-Dihydro-cyclopenta[a]phenanthreneHightrans-3,4-dihydrodiol
11-Methyl-cyclopenta[a]phenanthreneModerateVarious diols
11-Ethyl-cyclopenta[a]phenanthreneLowNone identified

Properties

Molecular Formula

C21H29NO2

Molecular Weight

333.5 g/mol

IUPAC Name

(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15-/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,13D,16D

InChI Key

ISHXLNHNDMZNMC-VWACAVPESA-N

Isomeric SMILES

[2H]C\1=C2[C@](CC(/C1=N/O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)O)CC)[2H]

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.